A Technical Guide to 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Abstract
This guide provides an in-depth analysis of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid, a versatile bifunctional reagent increasingly utilized in medicinal chemistry and materials science. Its unique structure, featuring a boronic acid moiety and two bulky tert-butyldimethylsilyl (TBDMS) protected hydroxyl groups, offers enhanced stability and solubility, making it a valuable building block in complex organic syntheses. This document will cover its fundamental physicochemical properties, provide a detailed, field-tested protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explore its significance in the development of novel therapeutic agents. The CAS number for this compound is 350035-52-8 [1].
Introduction: The Strategic Advantage of Silyl-Protected Phenylboronic Acids
Phenylboronic acids are foundational reagents in modern organic chemistry, primarily due to their role in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[1][2][3] The strategic introduction of protecting groups onto the phenyl ring allows for precise control over reactivity and enables the construction of complex molecular architectures. The use of tert-butyldimethylsilyl (TBDMS) ethers as protecting groups for hydroxyl functionalities is particularly advantageous. The TBDMS group is known for its substantial steric bulk and hydrolytic stability compared to other silyl ethers, offering robust protection under a wide range of reaction conditions while being readily removable with fluoride reagents.[4]
3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid capitalizes on these features. The two TBDMS-protected hydroxyl groups at the meta positions enhance the compound's solubility in organic solvents and provide steric hindrance that can influence the regioselectivity of subsequent reactions. This bifunctional nature makes it an invaluable synthon for introducing a dihydroxyphenyl moiety, a common structural motif in biologically active molecules and functional materials.[1][5]
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is critical for its effective and safe use in experimental design.
| Property | Value | Source |
| CAS Number | 350035-52-8 | [1] |
| Molecular Formula | C18H35BO4Si2 | [1] |
| Molecular Weight | 382.45 g/mol | [1] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | [1] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere | [1] |
Handling and Storage Rationale: The boronic acid functional group can be sensitive to oxidation and dehydration, which can lead to the formation of boroxines (cyclic anhydrides). Storing the compound at reduced temperatures (0-8°C) and under an inert atmosphere (e.g., nitrogen or argon) minimizes these degradation pathways, ensuring the reagent's integrity and reactivity over time. While TBDMS ethers are generally stable, prolonged exposure to acidic or basic conditions can lead to deprotection.[4] Therefore, neutral handling conditions are recommended whenever possible.
Synthesis of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic Acid
The synthesis of silyloxy-substituted phenylboronic acids typically involves a multi-step process that begins with the protection of hydroxyl groups on a suitable starting material, followed by the introduction of the boronic acid moiety.[6] A general and reliable synthetic route is outlined below.
Synthetic Workflow
Caption: General synthetic workflow for silyloxyphenylboronic acids.
Detailed Synthetic Protocol (Illustrative)
-
Protection: To a solution of 3,5-dibromophenol in anhydrous dimethylformamide (DMF), add imidazole (2.2 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) at room temperature. The reaction is stirred until completion (monitored by TLC).
-
Workup: The reaction mixture is quenched with water and extracted with an organic solvent like diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Grignard Formation: The resulting protected dibromobenzene is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Magnesium turnings (1.1 equivalents) are added, and the mixture is gently heated to initiate Grignard reagent formation.
-
Borylation: The Grignard solution is cooled to -78°C, and triisopropyl borate (1.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0°C. The mixture is stirred vigorously to hydrolyze the boronate ester to the desired boronic acid.
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly for creating biaryl systems which are prevalent in pharmaceuticals.[2][3][7] 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is an excellent coupling partner in these reactions.
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid with an aryl bromide.
Materials:
-
3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
Triphenylphosphine (PPh3, 8 mol%)
-
Potassium carbonate (K2CO3, 2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the solvent mixture. This pre-formation of the active Pd(0) catalyst is crucial for reproducibility.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask.
-
Heating and Monitoring: Heat the reaction mixture to 80-100°C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality and Trustworthiness:
-
Base (K2CO3): The base is essential for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.[7]
-
Ligand (PPh3): Triphenylphosphine stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.
-
Aqueous Solvent: The presence of water can accelerate the transmetalation step and improve the solubility of the base.[2]
-
Inert Atmosphere: This prevents the oxidation and degradation of the Pd(0) catalyst, ensuring its longevity and activity throughout the reaction.
Significance in Drug Development
The 3,5-dihydroxyphenyl structural motif is present in numerous biologically active compounds. The use of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid allows for the facile introduction of this moiety in the later stages of a synthetic sequence, which is highly desirable in drug discovery programs.
-
Proteasome Inhibitors: Boronic acids themselves are a class of enzyme inhibitors, with bortezomib being a notable example. The phenylboronic acid scaffold can be elaborated to target various enzymes.[8]
-
β-Lactamase Inhibitors: Boronic acid-based compounds are being investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to antibiotics.[9][10] The ability to functionalize the phenyl ring allows for the optimization of binding interactions within the enzyme's active site.
-
Antimalarial Agents: Benzoxaboroles, which can be synthesized from functionalized phenylboronic acids, have shown potent antimalarial activity.[8]
-
Drug Delivery Systems: Phenylboronic acid-containing polymers are being explored for stimuli-responsive drug delivery systems due to their ability to form reversible covalent bonds with diols, such as those found in saccharides.[5]
The TBDMS protecting groups can be removed under mild conditions using a fluoride source like tetra-n-butylammonium fluoride (TBAF) to unmask the free hydroxyl groups, which can then be used for further functionalization or to reveal the final active molecule.[4]
Conclusion
3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is a highly valuable and versatile reagent in the toolkit of the modern medicinal and materials chemist. Its enhanced stability and solubility, coupled with the well-established chemistry of the boronic acid and TBDMS protecting groups, provide a reliable and efficient means to construct complex molecules. The robust protocols for its use in Suzuki-Miyaura cross-coupling reactions and its potential for elaboration into a wide range of biologically active compounds underscore its importance in advancing drug discovery and development efforts.
References
-
CAS 350035-52-8 | 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid,≥95% - Howei - Life Science Product & Service Solutions Provider. [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
-
Preparation of t-butyldimethylsiloxyphenyl boronic acids and hydroxyphenylboronic acids. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
-
Phenylboronic Acid-polymers for Biomedical Applications - PubMed. [Link]
-
Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
